4-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate
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Overview
Description
4-Carboxy-1-methyl-1-azabicyclo[222]octan-1-ium perchlorate is a chemical compound with a unique bicyclic structure It is a derivative of 1-azabicyclo[222]octane, which is known for its stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate typically involves the following steps:
Starting Material: The synthesis begins with 1-methyl-1-azabicyclo[2.2.2]octane.
Carboxylation: The introduction of the carboxyl group is achieved through a carboxylation reaction. This can be done using carbon dioxide under high pressure and temperature conditions.
Quaternization: The quaternization of the nitrogen atom is carried out using methyl iodide or a similar alkylating agent.
Formation of Perchlorate Salt: The final step involves the formation of the perchlorate salt by reacting the quaternized compound with perchloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the perchlorate ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and functional groups. The bicyclic structure provides stability and allows for specific binding interactions.
Comparison with Similar Compounds
Similar Compounds
1-Azabicyclo[2.2.2]octane: A parent compound with similar structural features but lacking the carboxyl and methyl groups.
1,4-Diazabicyclo[2.2.2]octane: A related compound with two nitrogen atoms in the bicyclic structure.
1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane: A derivative with a benzyl group attached to the nitrogen atom.
Uniqueness
4-Carboxy-1-methyl-1-azabicyclo[222]octan-1-ium perchlorate is unique due to its specific functional groups and the presence of the perchlorate ion
Properties
CAS No. |
62581-17-3 |
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Molecular Formula |
C9H16ClNO6 |
Molecular Weight |
269.68 g/mol |
IUPAC Name |
1-methyl-1-azoniabicyclo[2.2.2]octane-4-carboxylic acid;perchlorate |
InChI |
InChI=1S/C9H15NO2.ClHO4/c1-10-5-2-9(3-6-10,4-7-10)8(11)12;2-1(3,4)5/h2-7H2,1H3;(H,2,3,4,5) |
InChI Key |
AWOSQZOZKIHRHO-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]12CCC(CC1)(CC2)C(=O)O.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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